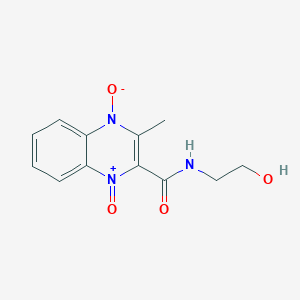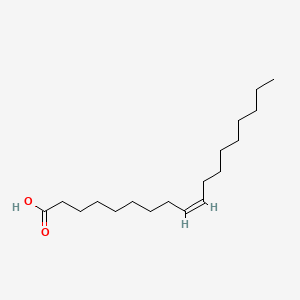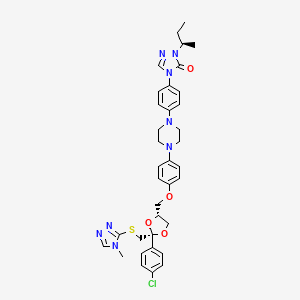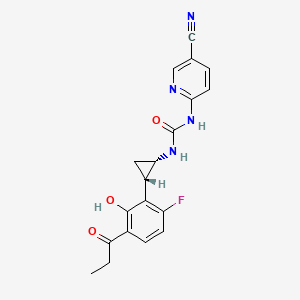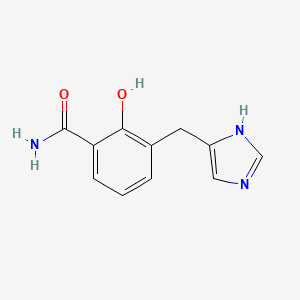
Olopatadine hydrochloride
Overview
Description
Olopatadine hydrochloride is an antihistamine medication used to decrease the symptoms of allergic conjunctivitis and allergic rhinitis . It is used as eye drops or as a nasal spray . The eye drops generally result in an improvement within half an hour .
Synthesis Analysis
Olopatadine was developed by Kyowa Hakko Kirin Co. Ltd. and is produced commercially using Wittig reaction as the key step . The retrosynthetic analysis of olopatadine has been presented in a study .Molecular Structure Analysis
The molecular formula of Olopatadine hydrochloride is C21H24ClNO3 . It has a molecular weight of 373.87 . The crystal and molecular structures of 2 conformational polymorphs (forms I and II) of olopatadine hydrochloride have been presented in a study .Chemical Reactions Analysis
Olopatadine hydrochloride underwent transformation under acidic and oxidative conditions showing a high degree of degradation . It was found to be relatively stable when exposed to thermal (60°C) and basic (1 M NaOH) conditions .Scientific Research Applications
Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) Treatment
Olopatadine Hydrochloride has been identified as a potential inhibitor of the Nuclear factor-kappa B (NF-κB) signaling pathway . This pathway is crucial in the progression of ALI/ARDS, which are conditions with high morbidity and mortality rates. The drug has shown promise in preclinical studies for reducing inflammation and improving survival rates in models of LPS-induced ALI .
Allergic Conjunctivitis and Rhinitis
As a selective histamine H1-receptor antagonist and mast cell stabilizer, Olopatadine Hydrochloride is used clinically to treat allergic conjunctivitis and rhinitis. It helps alleviate symptoms by blocking the action of histamine and stabilizing mast cells to prevent the release of inflammatory mediators .
Bioequivalence Studies
Olopatadine Hydrochloride has been the subject of bioequivalence studies, which are essential for the development of generic formulations. These studies ensure that the generic version performs in the same manner as the original branded drug .
Dermatological Applications
The compound is effective in managing hives and itch associated with skin diseases. Its dual-action as an antihistamine and mast cell stabilizer makes it a valuable option for treating various dermatological conditions .
Pharmacokinetics and Drug Monitoring
Research has been conducted to develop sensitive methods for determining Olopatadine concentrations in human plasma. Such methods are crucial for pharmacokinetic studies and therapeutic drug monitoring, ensuring proper dosing and efficacy .
Crystallography and Material Science
Studies have been performed to understand the crystal structure of Olopatadine Hydrochloride, which is complex and requires further investigation. This research could lead to optimized synthesis protocols and improved material properties for various applications .
Mechanism of Action
Target of Action
Olopatadine hydrochloride primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, as it is responsible for the effects of histamine, a compound released during allergic responses .
Mode of Action
Olopatadine hydrochloride acts as a selective antagonist of the histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, which leads to temporary relief of the negative symptoms brought on by histamine . It also acts as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators from mast cells .
Biochemical Pathways
The primary biochemical pathway affected by olopatadine hydrochloride is the histamine pathway . By blocking the H1 receptor, olopatadine hydrochloride prevents histamine from exerting its effects, thus attenuating inflammatory and allergic reactions . Additionally, it has been found to target the NF-κB signaling pathway, which plays a major role in inflammatory responses .
Result of Action
The molecular and cellular effects of olopatadine hydrochloride’s action include the attenuation of inflammatory and allergic reactions . This is achieved through the inhibition of histamine effects and the stabilization of mast cells . In a study, treatment with olopatadine hydrochloride was shown to attenuate lipopolysaccharide (LPS)-induced elevation of proinflammatory markers (IL-6 and NF-κB), oxidative stress, neutrophil infiltration, edema, and damage in lungs .
Action Environment
The efficacy and stability of olopatadine hydrochloride can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the release of histamine, thereby increasing the demand for olopatadine hydrochloride’s antagonistic action . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLZEKDTUEKQH-NOILCQHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113806-05-6 (Parent) | |
| Record name | Olopatadine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046486 | |
| Record name | Olopatadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olopatadine hydrochloride | |
CAS RN |
140462-76-6 | |
| Record name | Olopatadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140462-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olopatadine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olopatadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, hydrochloride (1:1), (11Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLOPATADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XG66W44KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)
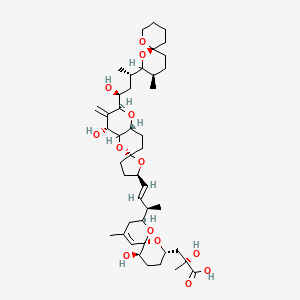


![7-Phenyl-1-[5-(pyridin-2-yl)-1,3-oxazol-2-yl]heptan-1-one](/img/structure/B1677196.png)

